molecular formula C6H10O3S B193022 3-(Acetylthio)-2-methylpropanoic acid CAS No. 33325-40-5

3-(Acetylthio)-2-methylpropanoic acid

Cat. No. B193022
CAS RN: 33325-40-5
M. Wt: 162.21 g/mol
InChI Key: VFVHNRJEYQGRGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Acetylthio)-2-methylpropanoic acid is a chemical compound with the molecular formula C6H10O3S. It has a molecular weight of 162.21 . The compound is used in synthetic chemistry as a building block .

Scientific Research Applications

  • Synthesis of Organic Compounds : It has been used in the synthesis of various organic compounds. For example, an unexpected oxidation reaction of 3-(acetylthio)-2-methylpropanoic acid with thionyl chloride led to the formation of other organic compounds, which were characterized using spectroscopic methods (이희봉 & 김영규, 1988).

  • Chiral Intermediates in Lipase-catalyzed Reactions : This acid has been utilized as a key chiral intermediate in lipase-catalyzed reactions. Stereoselective enzymatic hydrolysis of α-[(acetylthio)methyl]benzenepropanoic acid and 3-acetylthio-2-methylpropanoic acid produced key chiral intermediates (Patel et al., 1992).

  • In Pharmaceutical Synthesis : It's used in pharmaceutical synthesis, such as in the synthesis of Captopril, a drug used for hypertension. The synthesis involved using microbiologically derived optically active 3-(acetylthio)-2-methylpropanoic acid (Shimazaki et al., 1982).

  • Angiotensin Converting Enzyme Inhibitors : Derivatives of this acid have been studied for their potential as angiotensin converting enzyme (ACE) inhibitors, important for managing hypertension (McEvoy, Lai, & Albright, 1983).

  • Inhibitory Activity Against Carboxypeptidase A : Its derivatives have been synthesized and studied for their inhibitory activities against carboxypeptidase A (Kim & Kim, 1993).

  • Crystallization-Induced Chiral Inversion : It has been involved in a novel crystallization-induced chiral inversion process for synthesis of optically pure (S)-2-acetylthio-3-phenylpropanoic acid (Chen et al., 2004).

  • Anti-Inflammatory Activity : Studies have explored its role in the synthesis of compounds with anti-inflammatory activity (Dilber et al., 2008).

  • Biocatalysis in Hypertension Drug Production : It is used as a chiral intermediary in the production of hypertension drugs like captopril, utilizing immobilized cell biocatalysts (Ko & Chu, 2004).

  • Behavioral Studies in Primates : In broader research, mixtures containing this acid and other aliphatic acids have been studied for their effects on sexual behavior in rhesus monkeys (Michael et al., 1977).

properties

IUPAC Name

3-acetylsulfanyl-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3S/c1-4(6(8)9)3-10-5(2)7/h4H,3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFVHNRJEYQGRGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSC(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90868398
Record name Propanoic acid, 3-(acetylthio)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90868398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Acetylthio)-2-methylpropanoic acid

CAS RN

33325-40-5, 76497-39-7
Record name 3-(Acetylthio)-2-methylpropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33325-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Acetylthioisobutyric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033325405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-3-(Acetylthio)-2-methylpropionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076497397
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 3-(acetylthio)-2-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propanoic acid, 3-(acetylthio)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90868398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(acetylthio)-2-methylpropionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.765
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (S)-3-(acetylthio)-2-methylpropionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.325
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-ACETYLTHIO-2-METHYLPROPIONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R696CMV409
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of thioacetic acid (50 g.) and methacrylic acid (40.7 g.) is heated on the steam bath for one hour and then stored at room temperature for 18 hours. After confirming by nmr spectroscopy that complete reaction of the methacrylic acid has been achieved, the reaction mixture is distilled in vacuo and the desired 3-acetylthio-2-methylpropanoic acid is separated in the fraction with boiling point 128.5°-131° (2.6 mmHg.), yield 64 g.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
40.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

With stirring, 1 mol of methacrylic acid was added to 1.4 mol of fresh-distilled thioacetic acid being kept under N2 atmosphere. To the extent it was still necessary to do so in view of the heat liberated in course of the reaction, the reaction mixture was heated slowly to approximately 95° C. (reflux) and, subsequently, maintained at this temperature for 1 to 2 hours. After removing the excess thioacetic acid by distillation at atmospheric pressure, crude DL-S-acetyl-β-mercaptoisobutyric acid was obtained by the process of vacuum distillation (about 135° C. at 4 mm Hg). To purify this crude product, it was poured out in 200 ml of hexane and the product crystallized out was filtered off and dried in the air. The yield was 70%; melting point: about 39° C. (literature: 40°-40.5° C.; Chemical Abstracts 38, 3616).
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
1.4 mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Acetylthio)-2-methylpropanoic acid
Reactant of Route 2
Reactant of Route 2
3-(Acetylthio)-2-methylpropanoic acid
Reactant of Route 3
Reactant of Route 3
3-(Acetylthio)-2-methylpropanoic acid
Reactant of Route 4
3-(Acetylthio)-2-methylpropanoic acid
Reactant of Route 5
Reactant of Route 5
3-(Acetylthio)-2-methylpropanoic acid
Reactant of Route 6
Reactant of Route 6
3-(Acetylthio)-2-methylpropanoic acid

Citations

For This Compound
42
Citations
BH Kim, HB Lee, JK Hwang, YG Kim - Tetrahedron: Asymmetry, 2005 - Elsevier
… also prepared from the coupling reactions of (S)-3-acetylthio-2-methylpropanoic acid 9 and racemic 3-acetylthio-2-methylpropanoic acid with 4b, respectively (Scheme 3). Compound 9 …
Number of citations: 60 www.sciencedirect.com
HB Lee, YG Kim - Journal of Industrial and Engineering Chemistry, 1998 - cheric.org
… An unexpected oxidation reaction of 3-acetylthio-2-methylpropanoic acid (3) with thionyl chloride occurred to give 4-methyl-1,2-dithiolan-3-one (4) and 4-methyl-1,2-dithiolen-3-one (5) …
Number of citations: 2 www.cheric.org
RN Patel, JM Howell, CG McNamee… - Biotechnology and …, 1992 - pascal-francis.inist.fr
Stereoselective enzymatic hydrolysis of α-[(acetylthio)methyl]benzenepropanoic acid and 3-acetylthio-2-methylpropanoic acid … Stereoselective enzymatic hydrolysis of α-[(acetylthio)methyl]benzenepropanoic …
Number of citations: 33 pascal-francis.inist.fr
S Liu, L Jing, ZJ Yu, C Wu, Y Zheng, E Zhang… - European Journal of …, 2018 - Elsevier
The emergence and global spread of metallo-β-lactamase (MBL) mediated resistance to almost all β-lactam antibacterials poses a serious threat to public health. Since no clinically …
Number of citations: 50 www.sciencedirect.com
S Lisac, Z Zorić, V Rapić, N Filipović-Marinić - Croatica chemica acta, 1997 - hrcak.srce.hr
… acids) using the same method as described previously:1 condensations of biscarbinols 1 with mercaptoethanoic acid, 3-mercaptopropanoic acid or 3-acetylthio-2-methylpropanoic acid …
Number of citations: 5 hrcak.srce.hr
N Li, Y Xu, Q Xia, C Bai, T Wang, L Wang, D He… - Bioorganic & medicinal …, 2014 - Elsevier
Captopril is a New Delhi metallo-β-lactamase-1 (NDM-1) inhibitor with an IC 50 value of 7.9 μM. It is composed of two units: a 3-mercapto-2-methylpropanoyl fragment and a proline …
Number of citations: 93 www.sciencedirect.com
M Ghizzoni, HJ Haisma, FJ Dekker - European journal of medicinal …, 2009 - Elsevier
Development of small molecule inhibitors of the histone acetyltransferase p300/CBP associated factor (PCAF) is relevant for oncology. The inhibition of the enzyme PCAF and …
Number of citations: 40 www.sciencedirect.com
MC FOURNIE‐ZALUSKI, E LUCAS… - European journal of …, 1984 - Wiley Online Library
… was obtained following the same procedure with 3-acetylthio2-methylpropanoic acid [27] in place of 3-acetylthio-2-benzylpropanoic acid. mp = 11 1 "C ; RF (B) = 0.70. Analysis cal…
Number of citations: 88 febs.onlinelibrary.wiley.com
RN Patel - Enzyme and microbial technology, 2002 - Elsevier
There has been an increasing awareness of the enormous potential of microorganisms and enzymes for the transformation of synthetic chemicals with high chemo-, regio- and …
Number of citations: 203 www.sciencedirect.com
J Hasegawa, N Nagashima - Stereoselective Biocatalysis, 2000 - books.google.com
… In this synthesis,(S)-3-acetylthio-2-methylpropanoic acid, a key intermediate for captopril, is prepared from (R)-B-hydroxyisobutyric acid on a plant scale. …
Number of citations: 6 books.google.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.